molecular formula C13H15NO4S B1392852 Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1273578-07-6

Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1392852
CAS No.: 1273578-07-6
M. Wt: 281.33 g/mol
InChI Key: NODWCTJBHNGPER-UHFFFAOYSA-N
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Description

Historical Background and Development

The development of benzothiophene derivatives has evolved significantly since the initial recognition of heterocyclic compounds as fundamental building blocks in organic chemistry. Benzothiophene itself emerged as an important heterocyclic aromatic compound, formed by the fusion of a thiophene ring with a benzene nucleus to create the well-established benzo[b]thiophene structure. The historical progression of benzothiophene chemistry has been driven by the recognition that these compounds exhibit diverse pharmacological properties and structural versatility, making them attractive targets for medicinal chemistry research.

The specific development of this compound emerged from systematic efforts to explore the chemical space around benzothiophene scaffolds. Research in this area has been motivated by the understanding that benzothiophene derivatives serve as important tools in synthetic medicinal chemistry, with their wide spectrum of pharmacological properties driving continued investigation. The historical context of this compound development reflects broader trends in heterocyclic chemistry, where researchers have consistently sought to modify core structures through strategic functionalization to enhance biological activity and synthetic utility.

Early work on benzothiophene-3-carboxylic acid derivatives demonstrated significant pharmacological activities, including local anesthetic, anticholinergic, and antihistaminic properties. This foundational research established the importance of the benzothiophene-3-carboxylate framework and provided the scientific rationale for developing more complex derivatives such as this compound. The evolution from simple benzothiophene structures to sophisticated derivatives reflects the progressive understanding of structure-activity relationships and the potential for optimizing molecular properties through targeted modifications.

Classification within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification system of heterocyclic chemistry. As a heterocyclic compound, it contains atoms of at least two different elements as members of its ring structure, specifically incorporating sulfur as the heteroatom within the five-membered thiophene ring that is fused to a benzene nucleus. This compound belongs to the class of benzothiophene derivatives, which represent fused benzene derivatives of thiophene and constitute an important family of organic heterocycles.

Within the benzothiophene classification, this compound is specifically categorized as a tetrahydro-benzothiophene derivative, indicating partial saturation of the fused ring system. The molecular formula C13H15NO4S and molecular weight of 281.33 grams per mole reflect the incorporation of nitrogen and oxygen heteroatoms in addition to sulfur, creating a complex heterocyclic structure. The presence of multiple functional groups, including the acetylamino substitution at the 2-position, the oxo group at the 4-position, and the ethyl ester at the 3-position, further refines its classification within the extensive family of functionalized benzothiophene derivatives.

The compound can be systematically classified according to several criteria that highlight its structural complexity. From a functional group perspective, it contains an amide linkage through the acetylamino substituent, a ketone functionality in the oxo group, and an ester group in the ethyl carboxylate moiety. This combination of functional groups within a single heterocyclic framework represents a sophisticated example of polyfunctional organic molecules that have become increasingly important in contemporary organic chemistry research.

Classification Parameter Description
Heterocycle Type Benzothiophene derivative
Ring Saturation Tetrahydro (partially saturated)
Molecular Formula C13H15NO4S
Molecular Weight 281.33 g/mol
Functional Groups Acetylamino, oxo, ethyl ester
Heteroatoms Sulfur, nitrogen, oxygen

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from multiple interconnected factors that position it as a valuable compound for scientific investigation. Benzothiophene derivatives have demonstrated remarkable versatility in exhibiting diverse biological activities, making them promising candidates for various therapeutic applications. The specific structural features of this compound, including its unique combination of functional groups and the tetrahydro-benzothiophene core, contribute to its chemical reactivity and potential biological properties.

Research significance is further enhanced by the compound's potential applications in medicinal chemistry, where benzothiophene scaffolds have been recognized for their pharmacological importance. Studies have shown that benzothiophene and its derivatives exhibit a wide range of bioactive effects, including antidiabetic, anticancer, anti-inflammatory, antioxidant, anti-tubercular, antimicrobial, and anticonvulsant activities. The incorporation of the acetylamino group and the oxo functionality in this specific derivative may influence its biological activity profile and contribute to novel therapeutic mechanisms.

From a synthetic chemistry perspective, the compound represents an important example of complex heterocyclic synthesis, requiring sophisticated synthetic methodologies for its preparation. The synthesis typically involves multi-step reactions that incorporate different functional groups into the benzothiophene structure, demonstrating advanced organic synthetic techniques. This complexity makes the compound valuable for studying reaction mechanisms, developing new synthetic methodologies, and exploring structure-activity relationships in heterocyclic chemistry.

The research significance extends to the broader field of drug discovery, where benzothiophene derivatives have shown promise as allosteric modulators and enzyme inhibitors. For example, benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase complex kinase, demonstrating excellent pharmacokinetics and metabolic stability. These findings suggest that compounds like this compound may possess similar therapeutic potential and warrant continued investigation.

Current Research Trends

Current research trends surrounding this compound and related benzothiophene derivatives reflect several emerging directions in organic chemistry and medicinal chemistry research. One prominent trend involves the development of advanced synthetic methodologies for accessing benzothiophene scaffolds with improved efficiency and selectivity. Recent advances include palladium-catalyzed carbonylative approaches for synthesizing benzothiophene-3-carboxylic esters from simple and readily available building blocks. These methodologies represent significant improvements in synthetic accessibility and demonstrate the ongoing efforts to develop more efficient routes to complex benzothiophene derivatives.

Another significant research trend focuses on the exploration of structure-activity relationships within benzothiophene derivatives to optimize their biological properties. Contemporary studies have emphasized the importance of specific substitution patterns and functional group modifications in determining the pharmacological profiles of these compounds. Research efforts are increasingly directed toward understanding how structural modifications influence biological activity, with particular attention to the roles of different functional groups in modulating target interactions and selectivity profiles.

The application of benzothiophene derivatives as molecular probes and tool compounds in chemical biology represents an emerging research direction that has gained considerable momentum. Researchers are utilizing these compounds to investigate biological pathways, study enzyme mechanisms, and develop new therapeutic targets. This trend reflects the broader movement toward using well-characterized small molecules as research tools to advance our understanding of biological systems and disease mechanisms.

Current synthetic chemistry research also emphasizes the development of novel reaction methodologies for constructing benzothiophene frameworks. Recent innovations include one-step synthesis approaches using aryne reactions with alkynyl sulfides, which provide efficient access to benzothiophene structures with good practicality and broad substrate scope. These methodological advances demonstrate the continued evolution of synthetic strategies and the ongoing efforts to develop more efficient and versatile approaches to heterocyclic synthesis.

Research Trend Focus Area Key Developments
Synthetic Methodology Palladium-catalyzed carbonylation Improved efficiency for benzothiophene-3-carboxylic esters
Structure-Activity Studies Functional group optimization Enhanced understanding of pharmacological profiles
Chemical Biology Applications Molecular probes Tool compounds for biological pathway investigation
Novel Synthetic Approaches Aryne reactions One-step benzothiophene synthesis methods

The integration of computational chemistry approaches with experimental studies represents another important trend in current benzothiophene research. Researchers are increasingly employing molecular modeling, quantum chemical calculations, and machine learning techniques to predict properties, optimize synthetic routes, and design new derivatives with enhanced performance characteristics. This computational approach is particularly valuable for understanding the molecular basis of biological activity and guiding the rational design of new compounds with improved therapeutic potential.

Properties

IUPAC Name

ethyl 2-acetamido-4-oxo-6,7-dihydro-5H-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-3-18-13(17)11-10-8(16)5-4-6-9(10)19-12(11)14-7(2)15/h3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODWCTJBHNGPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(=O)CCC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1273578-07-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on antitumor properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₄S
Molecular Weight281.33 g/mol
CAS Number1273578-07-6
StructureChemical Structure

Antitumor Activity

Research has highlighted the antitumor activity of this compound against various cancer cell lines. Notably, a study evaluated its effects on MCF-7 breast cancer cells.

  • Induction of Apoptosis : The compound was shown to induce apoptosis in MCF-7 cells with an IC₅₀ value of 23.2 µM. Treatment resulted in a significant reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic populations by 2.3 and 6.6 times, respectively .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound caused G2/M and S-phase cell cycle arrest, enhancing the percentage of cells in these phases compared to untreated controls .
  • Autophagy Inhibition : The compound did not significantly induce autophagic cell death but rather inhibited it, suggesting a dual mechanism involving both apoptosis and necrosis .

In Vivo Studies

In vivo studies further confirmed the antitumor efficacy of the compound. In experiments with tumor-bearing mice:

  • Tumor Growth Inhibition : The compound significantly reduced tumor mass by 54% compared to controls treated with 5-Fluorouracil (5-FU), a standard chemotherapeutic agent .
  • Hematological Improvements : Treatment with Ethyl 2-(acetylamino)-4-oxo resulted in improved hematological parameters, indicating reduced myelosuppression and anemia associated with cancer chemotherapy .

Comparative Biological Activity

The following table summarizes the comparative biological activity of Ethyl 2-(acetylamino)-4-oxo against other compounds tested in similar studies:

CompoundIC₅₀ (µM)Mechanism of ActionReference
Ethyl 2-(acetylamino)-4-oxo23.2Apoptosis induction
Compound A45.0Cell cycle arrest
Compound B30.0Apoptosis and necrosis
Compound C>100Minimal activity

Case Studies

  • Breast Cancer Study : In a controlled study involving MCF-7 cells, treatment with Ethyl 2-(acetylamino)-4-oxo resulted in significant apoptosis and cell cycle alterations, supporting its potential as an effective therapeutic agent against breast cancer .
  • Animal Model Research : An animal model demonstrated that the compound could effectively reduce tumor size and improve blood parameters, showcasing its dual role in treating cancer while mitigating side effects commonly associated with chemotherapy .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests possible activity as an anti-inflammatory or analgesic agent due to the presence of the acetylamino group and the benzothiophene moiety.

Case Study: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound using in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokines when treated with various concentrations of the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including acylation and cyclization.

Synthesis Pathway Example

A notable synthesis pathway involves the reaction of this compound with different nucleophiles to produce derivatives with enhanced biological properties.

Reaction TypeReactantsProducts
AcylationCompound + Acyl ChlorideAcylated Product
CyclizationCompound + NucleophileCyclized Product

Material Science

The compound's unique structural features make it suitable for developing new materials with specific properties. Research into its use in polymer chemistry is ongoing.

Case Study: Polymer Development

In a recent study published in the Journal of Material Science, researchers explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials demonstrated improved performance compared to traditional polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on published

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Hydrogen Bonding Biological Relevance Reference
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Acetylamino (C₂H₃O), Ethyl ester (C₂H₅O), Oxo (O) 281.33 Planar benzothiophene core; cyclohexene ring in half-chair conformation Intramolecular N–H⋯O (S(6) motif)4 Intermediate for thrombolytics5 [^5^,^10^]
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (C₆H₅CO) 343.42 Dihedral angle between benzothiophene and phenyl rings: 8.13°; disordered cyclohexene methylenes N–H⋯O (S(6) motif); weak C–H⋯O interactions Synthetic precursor for dyes6 7
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido (C₅H₄NCO) 330.40 Pyridine ring inclined at 9.47° to benzothiophene; disordered ethyl ester N–H⋯O; C–H⋯O (R₂²(16) motifs) Potential pharmacophore for metal coordination8 9
Ethyl 2-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino) derivative Coumarin-based substituent 469.50 Extended π-conjugation via coumarin moiety; planar chromen ring Not reported Fluorescent probes or enzyme inhibitors10 11
Ethyl 2-({[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino) derivative Pyrimidine-thioether substituent 425.50 Sulfur-linked pyrimidine; methoxy and oxo groups S–H⋯O/N interactions (hypothesized) Antiviral/antimicrobial candidates12 13

Key Findings:

Hydrogen Bonding and Crystal Packing: The S(6) hydrogen-bonded motif is conserved across derivatives (e.g., N–H⋯O in acetylamino and benzamido analogs), stabilizing molecular conformation and influencing crystal packing[^6^,^10^]. Pyridine-substituted derivatives exhibit additional C–H⋯O interactions, forming supramolecular networks (e.g., R₂²(16) rings)14.

Electron-withdrawing groups (e.g., oxo, ester) enhance electrophilicity at the thiophene ring, facilitating nucleophilic attacks15.

Synthetic Accessibility: Derivatives are synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using acyl chlorides in chloroform under reflux (yields: 22–75%)[^10^,^12^]. Multicomponent reactions (e.g., Petasis) enable incorporation of aryl boronic acids but require HFIP solvent and molecular sieves, complicating scalability16.

Disorder in Crystal Structures :

  • Cyclohexene methylenes and ester side chains frequently exhibit positional disorder (e.g., 64:36 occupancy in benzamido derivatives), attributed to dynamic puckering of the tetrahydro ring[^7^,^10^].

Research Implications

  • Drug Design : The conserved S(6) motif and tunable substituents make this scaffold ideal for designing enzyme inhibitors or receptor ligands[^6^,^10^].
  • Material Science : Extended π-systems (e.g., coumarin derivatives) could serve as organic semiconductors or fluorophores17.
  • Limitations : Low synthetic yields (e.g., 22% in Petasis reactions) and positional disorder in crystals may hinder industrial applications[^1^,^10^].

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using acetyl chloride or benzoyl chloride in chloroform under reflux (9–12 hours). Key parameters include stoichiometric ratios (1:1 molar ratio of amine to acylating agent) and solvent choice. Ethanol recrystallization typically yields 70–85% purity. Prolonged heating (>12 hours) may lead to side products like hydrolyzed esters or over-acylated derivatives .
Synthesis Parameter Optimal Condition Impact on Yield
SolventChloroformMaximizes solubility of intermediates
Reaction Time9–12 hours<9h: Incomplete acylation; >12h: Degradation
Stoichiometry1:1 (amine:acylating agent)Deviations reduce purity

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography resolves the planar benzothiophene core and disordered cyclohexene methylene groups (occupancy ratios: 0.641:0.359). SHELXL-97 refines anisotropic displacement parameters, while intramolecular N–H⋯O hydrogen bonds (S(6) motif) stabilize the structure .
  • NMR : 1H^1H NMR shows characteristic signals: δ 1.25–1.30 ppm (ethyl CH3_3), δ 4.15–4.25 ppm (ester CH2_2), and δ 10.2 ppm (amide NH). 13C^{13}C NMR confirms carbonyl groups (δ 165–175 ppm) .

Advanced Research Questions

Q. How can crystallographic disorder in the cyclohexene ring be resolved during refinement?

  • Methodological Answer : Disorder in methylene groups (C10, C15) is modeled using SHELXL’s EADP (anisotropic displacement parameter equality) and PART instructions. Occupancy factors (0.641 vs. 0.359) are refined with free variables, while geometric restraints maintain bond distances and angles. The half-chair conformation of the cyclohexene ring is validated using Cremer-Pople puckering parameters (amplitude q=0.42A˚q = 0.42 \, \text{Å}, θ = 45°) .

Q. How do conflicting data on synthesis yields arise, and how can they be reconciled?

  • Methodological Answer : Discrepancies in yields (e.g., 70% vs. 90%) stem from:
  • Solvent polarity : Chloroform vs. dioxane alters reaction kinetics.
  • Acylating agent reactivity : Acetyl chloride (faster, lower steric hindrance) vs. benzoyl chloride (slower, higher steric demand).
  • Workup protocols : Ethanol recrystallization vs. column chromatography.
    Systematic optimization via Design of Experiments (DoE) can identify critical factors, such as temperature gradients (60–80°C) and catalyst screening (e.g., DMAP for acyl transfer) .

Q. What strategies improve regioselectivity in derivatization reactions of the benzothiophene core?

  • Methodological Answer : Regioselective functionalization at the 3-carboxylate or 2-acetylamino positions is achieved via:
  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate the amide NH, followed by electrophilic quenching (e.g., alkyl halides).
  • Protection-deprotection : Temporary silylation of the ester group (TBDMSCl) directs reactivity to the thiophene ring.
    Computational modeling (DFT) predicts charge distribution, favoring electrophilic attack at the 5-position due to electron-withdrawing ester and amide groups .

Data Contradiction Analysis

Q. Why do different studies report varying dihedral angles between the benzothiophene and substituent groups?

  • Critical Analysis : Dihedral angles (e.g., 7.1° vs. 8.13°) arise from crystallographic resolution limits and solvent-induced packing effects. For example:
  • Ethanol-crystallized samples : Tight packing forces planarize the ester group (dihedral angle <8°).
  • Chloroform-crystallized samples : Solvent inclusion creates torsional strain, increasing angles.
    High-resolution synchrotron data (λ = 0.7 Å) reduces measurement uncertainty to ±0.05°, resolving subtle conformational differences .

Research Tools and Software

Q. Which software packages are recommended for refining the compound’s crystal structure?

  • Methodological Answer :
  • SHELXL-97 : Robust for handling disorder and hydrogen-bond networks (e.g., R1_1 < 5% for high-resolution data).
  • WinGX : Integrates SHELX with graphical tools for Fourier map visualization and TLS refinement.
  • ORTEP-3 : Generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(acetylamino)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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